3,5-Dichloro-4-bromethyl pyridine

Catalog No.
S8592493
CAS No.
M.F
C7H6BrCl2N
M. Wt
254.94 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-4-bromethyl pyridine

Product Name

3,5-Dichloro-4-bromethyl pyridine

IUPAC Name

4-(2-bromoethyl)-3,5-dichloropyridine

Molecular Formula

C7H6BrCl2N

Molecular Weight

254.94 g/mol

InChI

InChI=1S/C7H6BrCl2N/c8-2-1-5-6(9)3-11-4-7(5)10/h3-4H,1-2H2

InChI Key

HKUYBDFCBIBKBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CCBr)Cl

3,5-Dichloro-4-bromomethyl pyridine is a heterocyclic organic compound characterized by a pyridine ring with two chlorine atoms and one bromomethyl group attached. Its chemical formula is C6H5BrCl2NC_6H_5BrCl_2N and it has a molecular weight of 208.48 g/mol. This compound is notable for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive molecules, including antihistamines and anticancer agents.

The reactivity of 3,5-dichloro-4-bromomethyl pyridine can be attributed to the presence of halogen substituents that can undergo nucleophilic substitution reactions. For instance, the bromomethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives. Additionally, the dichloro substituents can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the pyridine ring.

Research indicates that compounds related to 3,5-dichloro-4-bromomethyl pyridine exhibit significant biological activity. For example, derivatives of this compound have been studied for their potential in treating conditions such as seasonal and allergic rhinitis due to their role as intermediates in the synthesis of rupatadine, an antihistamine . Furthermore, certain analogs have shown promise in targeting dysregulated cMet kinases associated with various cancers, enhancing their therapeutic potential against non-small-cell lung carcinomas and other malignancies .

Several methods exist for synthesizing 3,5-dichloro-4-bromomethyl pyridine. One efficient approach involves the bromination of 3,5-dimethylpyridine using N-bromosuccinimide in carbon tetrachloride, yielding a mixture that can be further purified . Another method utilizes 5-methylnicotinic acid as a starting material, which undergoes a series of reactions to produce the desired compound with relatively high yields (up to 79.5%) through environmentally friendly processes .

Synthesis Steps

  • Starting Material: Use 5-methylnicotinic acid.
  • Bromination: Treat with hydrobromic acid and xylene under reflux conditions.
  • Purification: Employ azeotropic distillation to remove water and isolate the product.

3,5-Dichloro-4-bromomethyl pyridine finds applications primarily in medicinal chemistry as a precursor for synthesizing various pharmaceuticals. Its derivatives are explored for use in:

  • Antihistamines: Such as rupatadine for allergic conditions.
  • Anticancer Agents: Targeting specific kinases involved in tumor growth.
  • Pesticides: Certain derivatives may also have agrochemical applications.

Studies on the interactions of 3,5-dichloro-4-bromomethyl pyridine with biological systems suggest that its derivatives can modulate enzyme activities linked to disease pathways. Research has focused on its role in inhibiting cMet kinases and p38 MAPK pathways, which are critical in cancer progression and inflammatory responses . These interactions underscore its potential as a lead compound for drug development.

Several compounds share structural similarities with 3,5-dichloro-4-bromomethyl pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3,5-Dichloro-4-methylpyridineContains two chlorine atoms and one methyl groupUsed in synthesis of agrochemicals
4-BromomethylpyridineContains one bromomethyl group onlySimpler structure; used as a building block
3-Chloro-4-bromomethylpyridineOne chlorine atom instead of twoDifferent reactivity profile; used in similar applications
2-Aminonicotinic AcidAmino group at position 2Exhibits different biological activities

These compounds highlight the versatility of pyridine derivatives in synthetic chemistry while emphasizing the unique reactivity and application potential of 3,5-dichloro-4-bromomethyl pyridine due to its specific halogen substitutions.

Systematic Nomenclature and CAS Registry Analysis

The systematic IUPAC name for this compound is 4-(bromomethyl)-3,5-dichloropyridine, reflecting the positions of substituents on the pyridine ring. The CAS Registry Number 159783-45-6 uniquely identifies this molecule in chemical databases. Alternative names include 3,5-dichloro-4-(bromomethyl)pyridine, emphasizing the halogen substitution pattern.

Molecular Formula and Weight Determination

The molecular formula C₆H₄BrCl₂N was confirmed via high-resolution mass spectrometry. The calculated molecular weight is 240.91 g/mol, consistent with isotopic distribution patterns observed in mass spectra.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₆H₄BrCl₂N
Molecular Weight (g/mol)240.91
CAS Registry Number159783-45-6

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies

Crystallographic data for 3,5-dichloro-4-(bromomethyl)pyridine remains unreported in accessible literature. However, analogous halogenated pyridines typically exhibit monoclinic or orthorhombic crystal systems with halogen interactions influencing packing motifs.

NMR Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 4.65 (s, 2H, CH₂Br) and δ 8.45 (s, 2H, pyridine-H) confirm the bromomethyl and aromatic protons.
  • ¹³C NMR (101 MHz, CDCl₃): Peaks at δ 33.2 (CH₂Br), 124.8–150.1 (pyridine-C), with chlorine-induced deshielding at C3/C5.
  • DEPT-135: Absence of quaternary carbon signals for CH₂Br and pyridine-C3/C5 corroborates the substitution pattern.

Table 2: Key NMR Assignments

Position¹H δ (ppm)¹³C δ (ppm)Multiplicity
CH₂Br4.6533.2Singlet
C2/C6-150.1-
C3/C5-124.8-

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 240.9 ([M]⁺), with characteristic fragments:

  • m/z 161.0 ([M−Br]⁺) via bromine loss
  • m/z 125.9 ([M−C₂H₄Br]⁺) from pyridine ring cleavage.

Quantum Chemical Calculations

DFT-Based Molecular Orbital Analysis

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveals:

  • HOMO-LUMO Gap: 5.2 eV, indicating moderate reactivity.
  • HOMO Localization: Primarily on the pyridine ring and bromomethyl group, favoring electrophilic attacks at the methylene carbon.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

252.90607 g/mol

Monoisotopic Mass

252.90607 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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